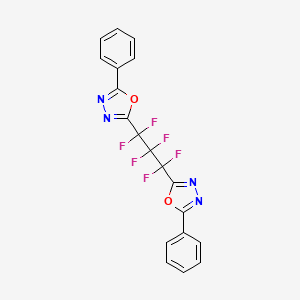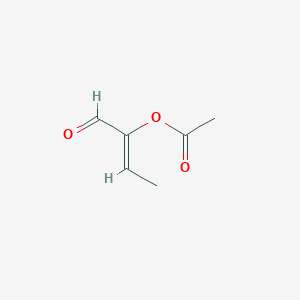
2-Acetoxycrotonaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetoxycrotonaldehyde is an organic compound with the molecular formula C6H8O3 It is a derivative of crotonaldehyde, featuring an acetoxy group (-OCOCH3) attached to the second carbon of the crotonaldehyde backbone
准备方法
Synthetic Routes and Reaction Conditions: 2-Acetoxycrotonaldehyde can be synthesized through the acetylation of crotonaldehyde. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction proceeds as follows: [ \text{CH}_3\text{CH=CHCHO} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{CH=CHCH(OCOCH}_3\text{)} + \text{CH}_3\text{COOH} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 2-Acetoxycrotonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-acetoxycrotonic acid.
Reduction: Reduction of the carbonyl group can yield 2-acetoxycrotyl alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products:
Oxidation: 2-Acetoxycrotonic acid.
Reduction: 2-Acetoxycrotyl alcohol.
Substitution: Various substituted crotonaldehyde derivatives.
科学研究应用
2-Acetoxycrotonaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial products.
作用机制
The mechanism of action of 2-acetoxycrotonaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
相似化合物的比较
Crotonaldehyde (CH3CH=CHCHO): The parent compound, lacking the acetoxy group.
2-Butenal (CH3CH=CHCHO): An unsaturated aldehyde similar to crotonaldehyde.
Acrolein (CH2=CHCHO): A simpler unsaturated aldehyde with similar reactivity.
Uniqueness: 2-Acetoxycrotonaldehyde is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This functional group enhances its utility in various synthetic applications and provides additional sites for chemical modification.
属性
分子式 |
C6H8O3 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC 名称 |
[(Z)-1-oxobut-2-en-2-yl] acetate |
InChI |
InChI=1S/C6H8O3/c1-3-6(4-7)9-5(2)8/h3-4H,1-2H3/b6-3- |
InChI 键 |
WJDDIGRHHXHPBE-UTCJRWHESA-N |
手性 SMILES |
C/C=C(/C=O)\OC(=O)C |
规范 SMILES |
CC=C(C=O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


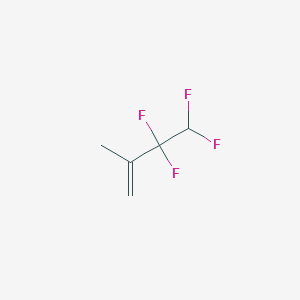


![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)
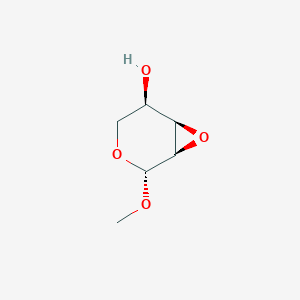
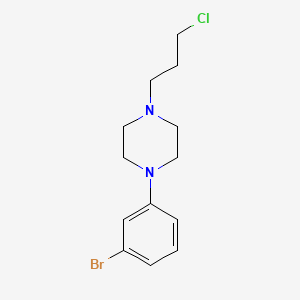
![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)
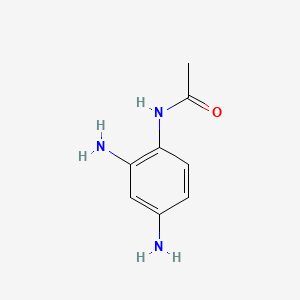
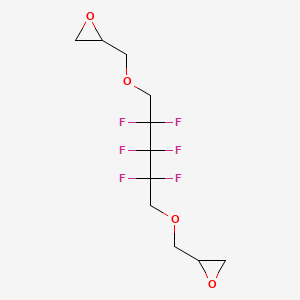
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)


